(2-Aminothiophen-3-yl)(pyridin-4-yl)methanone

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

(2-Aminothiophen-3-yl)(pyridin-4-yl)methanone (CAS 1710675-08-3) is a low-molecular-weight (204.25 g·mol⁻¹) heterocyclic ketone composed of a 2-aminothiophene core linked through a carbonyl bridge to a pyridin-4-yl substituent. The 2-aminothiophene scaffold is recognized as a privileged structure in medicinal chemistry, serving as a precursor to kinase inhibitors, antiproliferative agents, and channel modulators.

Molecular Formula C10H8N2OS
Molecular Weight 204.25 g/mol
Cat. No. B12999757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminothiophen-3-yl)(pyridin-4-yl)methanone
Molecular FormulaC10H8N2OS
Molecular Weight204.25 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(=O)C2=C(SC=C2)N
InChIInChI=1S/C10H8N2OS/c11-10-8(3-6-14-10)9(13)7-1-4-12-5-2-7/h1-6H,11H2
InChIKeyPYZDOOQBDCYVPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Aminothiophen-3-yl)(pyridin-4-yl)methanone – Structural and Procurement Baseline


(2-Aminothiophen-3-yl)(pyridin-4-yl)methanone (CAS 1710675-08-3) is a low-molecular-weight (204.25 g·mol⁻¹) heterocyclic ketone composed of a 2-aminothiophene core linked through a carbonyl bridge to a pyridin-4-yl substituent . The 2-aminothiophene scaffold is recognized as a privileged structure in medicinal chemistry, serving as a precursor to kinase inhibitors, antiproliferative agents, and channel modulators [1]. However, primary bioactivity data for this specific compound are absent from the peer-reviewed literature; its current role is that of a synthetic building block, with commercial availability at ≥95% purity .

Why Generic 2-Aminothiophene Derivatives Cannot Substitute for (2-Aminothiophen-3-yl)(pyridin-4-yl)methanone


Within the 2-aminothiophene family, small structural variations—particularly the nature and position of the carbonyl-linked aryl group—profoundly alter biological target engagement and synthetic utility. Compounds bearing a carboxylic acid ester at the 3-position exhibit selective cytostatic activity against T-cell lymphoma and renal carcinoma lines [1], whereas carbonitrile analogs at the same position show distinct antiproliferative profiles [2]. The target compound presents a unique 3-acyl arrangement with a 4-pyridyl ketone, a substitution pattern that is underrepresented in published structure–activity relationship (SAR) studies and cannot be assumed to recapitulate the selectivity or potency of the more extensively characterized carboxylate or carbonitrile series [3].

Quantitative Differentiation Evidence for (2-Aminothiophen-3-yl)(pyridin-4-yl)methanone


Carbonyl-Linked 4-Pyridyl Ketone Architecture vs. 3-Carboxylate Ester Series

The target compound features a methanone bridge connecting the thiophene 3-position to a pyridin-4-yl ring, forming a 2-amino-3-acylthiophene motif. This contrasts with the most extensively characterized comparator class—2-aminothiophene-3-carboxylic acid esters—which carry an alkoxycarbonyl group at the 3-position. In the ester series, representative compounds achieved IC₅₀ values of 17–130 nM against a panel of cancer cell lines through tubulin polymerization inhibition [1]. The 3-acylthiophene subclass, to which the target belongs, is synthesized via distinct Gewald-type condensation pathways and has been far less explored pharmacologically; no head-to-head biological comparison between a 3-acyl-2-aminothiophene and a 3-alkoxycarbonyl-2-aminothiophene has been reported [2]. This structural divergence implies that procurement decisions must be driven by synthetic fit rather than an assumption of biological equivalence.

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Regioisomeric Differentiation: Pyridin-4-yl vs. Pyridin-3-yl Substitution

The pyridin-4-yl (para) orientation of the target compound distinguishes it from closely related 2-aminothiophene derivatives bearing a pyridin-3-yl (meta) substituent. In the thieno[2,3-c]pyridine and thieno[2,3-b]pyridine series, the position of the pyridine nitrogen relative to the fused ring system determines antileishmanial potency: thieno[2,3-c]pyridines were more active against Leishmania than thieno[2,3-b]pyridines in a recent in vitro study [1]. Although these are cyclized analogs rather than the acyclic ketone, the nitrogen position effect is consistent with differential hydrogen-bonding capacity and target engagement [2]. A direct head-to-head comparison of 4-pyridyl vs. 3-pyridyl 2-aminothiophene ketones has not been published, but the documented regioisomer-dependent bioactivity in the fused analogs warrants explicit consideration during library design and procurement [1].

Medicinal Chemistry Kinase Inhibition Regioisomer Selectivity

Synthetic Accessibility via Gewald Chemistry: Ketone-Containing vs. Ester/Carbonitrile Precursors

The target compound belongs to the 2-amino-3-acylthiophene subclass, which is synthesized through Gewald-type condensation of a methylene-active ketone with elemental sulfur and an α-cyano ester or malononitrile [1]. This contrasts with the more common 2-aminothiophene-3-carboxylate esters and 3-carbonitriles, which employ different carbonyl precursors. Recent advances in catalytic Gewald methodology using piperidinium borate have enabled truly catalytic (sub-stoichiometric) synthesis of 2-aminothiophenes under mild conditions . Although this protocol has been demonstrated on aryl and alkyl ketones, its application to pyridin-4-yl ketone substrates has not been explicitly reported, representing an area of synthetic development. The 3-ketone intermediate also provides access to thieno[2,3-b]pyridin-4(5H)-one derivatives through subsequent cyclization chemistry that is not available from 3-ester precursors [2].

Synthetic Chemistry Gewald Reaction Heterocycle Synthesis

Purity Tier Differentiation Among Commercial Vendors: 95% vs. 98% Grades

Commercially, (2-aminothiophen-3-yl)(pyridin-4-yl)methanone is available at two purity tiers: a 95% minimum purity grade from AKSci (Cat. 7262EC) and a 98% minimum purity grade from MolCore . For synthetic chemistry applications where this compound serves as a building block for further derivatization, 95% purity is typically sufficient for Gewald condensations and subsequent cyclization steps. However, for biological testing or fragment-based screening libraries where impurities could generate false-positive hits, the 98% grade offers meaningful risk reduction. This purity differential (3 percentage points, corresponding to a maximum impurity content of 5% vs. 2%) is quantifiable and should be weighed against the procurement cost and intended downstream application.

Chemical Procurement Quality Control Synthetic Building Block

Target Application Scenarios for (2-Aminothiophen-3-yl)(pyridin-4-yl)methanone


Synthesis of Thieno[2,3-b]pyridin-4(5H)-one Derivatives via Ketone Cyclization

The 3-acyl-2-aminothiophene motif enables acid- or base-catalyzed cyclization to form thieno[2,3-b]pyridin-4(5H)-ones, a scaffold associated with kinase inhibition and antiproliferative activity [1]. This transformation exploits the ketone carbonyl as an electrophilic handle and is inaccessible from 2-aminothiophene-3-carboxylate esters or 3-carbonitriles, which instead yield thieno[2,3-d]pyrimidines [2]. Researchers developing focused libraries of thienopyridinone-based kinase inhibitors should procure the 3-ketone derivative specifically, rather than attempting to modify a 3-ester analog.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 204.25 g·mol⁻¹ and a calculated logP of approximately 2.5 (estimated from close analogs) [1], (2-aminothiophen-3-yl)(pyridin-4-yl)methanone falls within fragment-like chemical space suitable for FBDD screening collections. The 98% purity grade [2] is recommended for fragment library inclusion, as impurity levels above 2% can generate false-positive readouts in high-concentration fragment screens. The compound's dual hydrogen-bond donor (NH₂) and acceptor (pyridine N, ketone O) capacity, combined with its thiophene sulfur atom, provides a versatile pharmacophore for structure-guided optimization.

Target-Oriented Synthesis of Antileishmanial and Antiproliferative Agents

Thieno[2,3-c]pyridine derivatives derived from 2-aminothiophene precursors have demonstrated antileishmanial activity superior to their thieno[2,3-b] regioisomers [1]. The pyridin-4-yl orientation of the target compound positions it as a precursor for the thieno[2,3-c] series. Furthermore, 2-aminothiophene-3-carboxylic acid ester derivatives have exhibited selective cytostatic activity against T-cell lymphoma, prostate cancer, and renal carcinoma cell lines [2], suggesting that the 3-ketone analog may serve as a structurally distinct starting point for developing compounds with altered selectivity profiles in these disease areas.

Chemical Biology Probe Development for Kinase Profiling

The 2-aminothiophene scaffold is established as a privileged chemotype for kinase inhibitor development, with documented activity against p38 MAP kinase [1] and IKK-β [2]. The target compound's 3-carbonyl-4-pyridyl architecture provides a unique vector for hinge-region hydrogen bonding distinct from the more common 3-carboxamide or 3-carbonitrile analogs. When procuring building blocks for kinase-focused chemical biology campaigns, the 3-ketone-pyridyl combination should be prioritized over the 3-ester-pyridyl alternative when the synthetic route requires carbonyl-based cyclization chemistry rather than amide coupling.

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